molecular formula C12H11BrN2O3S B1667831 BBMP CAS No. 97120-13-3

BBMP

Cat. No.: B1667831
CAS No.: 97120-13-3
M. Wt: 343.2 g/mol
InChI Key: ICJYBAMRYLSLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BBMP typically involves multiple steps, including the formation of the pyridazinone ring and subsequent functionalization. One common method involves the reaction of 4-bromo-2-methylpyridazin-3-one with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated and sulfonylated intermediates.

Chemical Reactions Analysis

Types of Reactions

BBMP can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated derivative, while coupling with a boronic acid would produce a biaryl compound.

Mechanism of Action

The primary mechanism of action of BBMP involves the inhibition of the permeability transition pore (PTP) in mitochondria. By preventing the opening of the PTP, the compound helps maintain mitochondrial membrane potential and prevents the release of pro-apoptotic factors like cytochrome c. This action is crucial in protecting cells from Ca²⁺-induced mitochondrial depolarization and subsequent cell death .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzylsulfonyl)-4-chloro-2-methyl-2,3-dihydropyridazin-3-one
  • 5-(Benzylsulfonyl)-4-fluoro-2-methyl-2,3-dihydropyridazin-3-one
  • 5-(Benzylsulfonyl)-4-iodo-2-methyl-2,3-dihydropyridazin-3-one

Uniqueness

Compared to its analogs, BBMP is unique due to its specific bromine substitution, which can influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity towards the PTP, making it a valuable tool in mitochondrial research .

Properties

IUPAC Name

5-benzylsulfonyl-4-bromo-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3S/c1-15-12(16)11(13)10(7-14-15)19(17,18)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJYBAMRYLSLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)S(=O)(=O)CC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379180
Record name 5-Benzylsulfonyl-4-bromo-2-methylpyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97120-13-3
Record name 5-Benzylsulfonyl-4-bromo-2-methylpyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Benylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BBMP
Reactant of Route 2
Reactant of Route 2
BBMP
Reactant of Route 3
Reactant of Route 3
BBMP
Reactant of Route 4
Reactant of Route 4
BBMP
Reactant of Route 5
Reactant of Route 5
BBMP
Reactant of Route 6
Reactant of Route 6
BBMP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.